2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound is a quinolin-4-one derivative with a 4-fluorobenzoyl group at position 3, an ethoxy substituent at position 6, and an N-(4-methoxyphenyl)acetamide side chain. Its structure integrates features known to influence pharmacokinetic and pharmacodynamic properties:
- Quinolin-4-one core: A heterocyclic scaffold associated with diverse biological activities, including anti-inflammatory and anticancer effects.
- 4-Fluorobenzoyl group: Enhances metabolic stability and bioavailability via fluorine’s electronegativity.
- Ethoxy group at position 6: Likely modulates lipophilicity and solubility.
- N-(4-methoxyphenyl)acetamide: A common pharmacophore in receptor-targeted drugs, contributing to hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-35-21-12-13-24-22(14-21)27(33)23(26(32)17-4-6-18(28)7-5-17)15-30(24)16-25(31)29-19-8-10-20(34-2)11-9-19/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORSFUAPPVVBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the ethoxy group: Ethylation of the quinoline core can be performed using ethyl iodide in the presence of a base such as potassium carbonate.
Acetamide formation: The final step involves the reaction of the intermediate with 4-methoxyaniline and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The presence of the fluorobenzoyl and methoxyphenyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
2-{6-Ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide
- Key Differences: The 4-fluorobenzenesulfonyl group replaces the 4-fluorobenzoyl group in the target compound. The N-(2-methylphenyl)acetamide substituent differs from the target’s 4-methoxyphenyl group, which may alter receptor binding specificity.
N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf)
- Structural Features: Chromen-4-one core instead of quinolin-4-one. Additional 4-methoxyphenyl group on the chromenone ring.
- Lower yield (50%) and higher melting point (187–189°C) compared to the target compound’s analogs .
Anti-Cancer Acetamide Derivatives (Compounds 38–40)
- Structural Overlaps: Share the N-(4-methoxyphenyl)acetamide moiety. Quinazoline sulfonyl groups replace the quinolinone core.
- Activity :
Benzothiazole Acetamides (e.g., N-(6-ethoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide)
- Key Variations: Benzothiazole core instead of quinolinone. Ethoxy group on the benzothiazole ring.
- Implications :
Structural and Functional Analysis Table
Critical Discussion of Structural Modifications
- Electron-Withdrawing Groups : The 4-fluorobenzoyl group in the target compound offers a balance between metabolic stability and permeability, whereas sulfonyl analogs (e.g., ) may prioritize stability at the cost of bioavailability .
- Core Heterocycles: Quinolin-4-one and chromen-4-one cores exhibit distinct π-conjugation patterns, influencing binding to planar receptors (e.g., DNA topoisomerases) versus adenosine receptors .
- Substituent Positioning : The ethoxy group at position 6 in the target compound likely enhances solubility compared to methoxy analogs in , which show higher melting points and crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
